1-(3-Thienyl)cyclobutanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Thiophen-3-yl)cyclobutane-1-carboxylic acid is an organic compound that features a cyclobutane ring attached to a thiophene ring and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(thiophen-3-yl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiophene derivatives with cyclobutane carboxylic acid under specific conditions. The reaction may require catalysts and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of 1-(thiophen-3-yl)cyclobutane-1-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
1-(Thiophen-3-yl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The thiophene ring can undergo substitution reactions, where different substituents replace hydrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce various functional groups onto the thiophene ring.
Scientific Research Applications
1-(Thiophen-3-yl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(thiophen-3-yl)cyclobutane-1-carboxylic acid involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(Thiophen-2-yl)cyclobutane-1-carboxylic acid
- 1-(Thiophen-4-yl)cyclobutane-1-carboxylic acid
- 1-(Furan-3-yl)cyclobutane-1-carboxylic acid
Uniqueness
1-(Thiophen-3-yl)cyclobutane-1-carboxylic acid is unique due to the position of the thiophene ring, which can influence its reactivity and interactions with other molecules. This positional difference can lead to variations in biological activity and chemical properties compared to similar compounds.
Properties
CAS No. |
202737-34-6 |
---|---|
Molecular Formula |
C9H10O2S |
Molecular Weight |
182.24 g/mol |
IUPAC Name |
1-thiophen-3-ylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H10O2S/c10-8(11)9(3-1-4-9)7-2-5-12-6-7/h2,5-6H,1,3-4H2,(H,10,11) |
InChI Key |
RVBHRMRPDXESPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=CSC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.